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Compound of Interest

Compound Name: Vandetanib-13C6

Cat. No.: B12372818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed characterization of Vandetanib-13C6, an

isotopically labeled analog of the potent multi-targeted tyrosine kinase inhibitor, Vandetanib.

This document outlines its core chemical and physical properties, provides detailed

experimental protocols for its characterization, and illustrates its mechanism of action through

key signaling pathways. Vandetanib-13C6 serves as a critical internal standard for

pharmacokinetic and metabolic studies of Vandetanib, enabling precise quantification in

complex biological matrices.

Chemical and Physical Properties
Vandetanib-13C6 shares a virtually identical chemical structure and physical properties with its

parent compound, Vandetanib, with the key difference being the incorporation of six Carbon-13

isotopes. This isotopic labeling results in a higher molecular weight. The following table

summarizes the key chemical and physical properties.
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Property Value Reference

Chemical Name

N-(4-bromo-2-fluorophenyl)-6-

methoxy-7-(((1-

methylpiperidin-4-

yl)methyl)oxy)quinazolin-4-

amine-13C6

Inferred from parent compound

Molecular Formula C₁₆¹³C₆H₂₄BrFN₄O₂ [1]

Molecular Weight 481.35 g/mol Calculated

CAS Number 1261397-03-8 [2]

Appearance
White to off-white or pale-

yellow solid powder
[2][3]

Melting Point Approximately 235°C [4]

Solubility

Soluble in DMSO and DMF;

sparingly soluble in aqueous

buffers.

[5][6]

pKa
5.2 (aminoquinazolone

moiety), 9.4 (piperidine moiety)
[4]

LogP 4.7 (n-octanol/water at pH 11) [4]

Stability

Stable solid. In solution,

degradation may occur under

acidic, oxidative, and light-

stressed conditions.

[4]

Experimental Protocols
Robust analytical methods are essential for confirming the identity, purity, and quality of

Vandetanib-13C6. The following protocols are adapted from validated methods for Vandetanib

and are suitable for the characterization of its isotopically labeled form.

Identity Confirmation by Mass Spectrometry
Objective: To confirm the molecular identity and isotopic enrichment of Vandetanib-13C6.
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Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9]

Sample Preparation:

Prepare a stock solution of Vandetanib-13C6 in a suitable organic solvent (e.g., methanol

or DMSO) at a concentration of 1 mg/mL.

Dilute the stock solution with the mobile phase to a final concentration of approximately 1

µg/mL.

Liquid Chromatography (LC) Conditions:

Column: A C18 reversed-phase column (e.g., Kinetex C18, 2.6 µm, 50 mm × 2.1 mm).[7]

[8]

Mobile Phase: An isocratic mixture of acetonitrile and 10 mM ammonium formate (50:50,

v/v) at pH 5.0.[7][8]

Flow Rate: 0.11 mL/min.[7][8]

Injection Volume: 5 µL.

Column Temperature: Ambient.

Mass Spectrometry (MS) Conditions:

Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI)

source.

Ionization Mode: Positive ion mode.

Monitoring: Multiple Reaction Monitoring (MRM).

Ion Transitions:

Vandetanib-13C6: m/z 481.1 → 112.1 (and other relevant fragments).

Vandetanib (for comparison): m/z 475.1 → 112.1.[7][8][9]
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Data Analysis:

Confirm the presence of the parent ion corresponding to the calculated molecular weight

of Vandetanib-13C6.

Analyze the fragmentation pattern to ensure it is consistent with the known structure of

Vandetanib.

Assess the isotopic purity by comparing the signal intensity of the 13C6-labeled compound

to any unlabeled Vandetanib present.

Purity Determination by High-Performance Liquid
Chromatography (HPLC)
Objective: To determine the purity of a Vandetanib-13C6 sample.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV

detection.[10][11][12][13]

Sample Preparation:

Prepare a stock solution of Vandetanib-13C6 in the mobile phase at a concentration of

100 µg/mL.

Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

Column: A C18 or Phenyl reversed-phase column (e.g., Symmetry C18, 5 µm, 250 mm x

4.6 mm or a Phenyl column, 5 µm, 250 mm x 4.6 mm).[10][12]

Mobile Phase:

Option 1: A mixture of acetonitrile, water, and orthophosphoric acid (90:8:2, v/v/v).[12]

Option 2: A micellar solution of 0.05 M sodium dodecyl sulphate (pH 3.0 adjusted with

0.02 M orthophosphoric acid) containing 0.3% triethylamine and 10% n-butanol.[10][11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b12372818?utm_src=pdf-body
https://www.benchchem.com/product/b12372818?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36558172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9783097/
https://journaljpri.com/index.php/JPRI/article/view/4269
https://saspublishers.com/article/1558/download/
https://www.benchchem.com/product/b12372818?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36558172/
https://journaljpri.com/index.php/JPRI/article/view/4269
https://journaljpri.com/index.php/JPRI/article/view/4269
https://pubmed.ncbi.nlm.nih.gov/36558172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9783097/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow Rate: 1 mL/min (Option 1) or 0.7 mL/min (Option 2).[10][12]

Detection: UV absorbance at 249 nm or 328 nm.[13][14]

Injection Volume: 20 µL.

Column Temperature: Ambient.

Data Analysis:

Calculate the area percent of the main Vandetanib-13C6 peak relative to the total area of

all observed peaks to determine the purity. The retention time should be consistent across

injections.

Structural Confirmation by Nuclear Magnetic Resonance
(NMR) Spectroscopy
Objective: To confirm the chemical structure of Vandetanib-13C6.

Methodology: ¹H NMR Spectroscopy.

Sample Preparation:

Dissolve an appropriate amount of Vandetanib-13C6 in a suitable deuterated solvent

(e.g., DMSO-d₆).

NMR Spectrometer Conditions:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experiment: Standard ¹H NMR.

Data Analysis:

The resulting ¹H NMR spectrum should be consistent with the structure of Vandetanib.[3]

[15] The chemical shifts and coupling constants should match those reported for the

parent compound. The presence of the six 13C atoms may lead to observable 13C-¹H

coupling, providing further structural confirmation.
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Mechanism of Action and Signaling Pathways
Vandetanib is a multi-targeted inhibitor of several receptor tyrosine kinases (RTKs) that are

crucial for tumor growth and angiogenesis. By binding to the ATP-binding site of these kinases,

Vandetanib blocks their phosphorylation and subsequent activation of downstream signaling

cascades. The primary targets of Vandetanib are Vascular Endothelial Growth Factor Receptor

2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the RET (Rearranged during

Transfection) proto-oncogene.[2][16][17][18][19][20][21][22][23][24][25][26][27]

The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathways inhibited by Vandetanib.

Sample Preparation

Analytical Characterization

Results

Vandetanib-13C6 Sample

Dissolution in appropriate solvent

Dilution to working concentration

Purity Determination by HPLC

Purity ≥98%

Identity Confirmation by LC-MS/MS

Confirm MW and Isotopic Enrichment

Structural Confirmation by NMR

Confirm Chemical Structure

Purity Report Identity Confirmation Structural Elucidation
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Experimental workflow for the characterization of Vandetanib-13C6.
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Key signaling pathways inhibited by Vandetanib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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